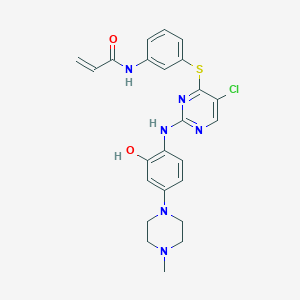
(e)-N-(4-(3-(4-((dimethylamino)methyl)styryl)-1h-indazol-6-yl)pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YLT-11 is a polo-like kinase 4 (PLK4) inhibitor which inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect.
Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
The compound is involved in the formation and structural determination of various heterocyclic derivatives. Banfield, Fallon, and Gatehouse (1987) proposed the structure of a related compound based on crystal structure analysis, highlighting the importance of (e)-N-(4-(3-(4-((dimethylamino)methyl)styryl)-1h-indazol-6-yl)pyrimidin-2-yl)acetamide in understanding the structural aspects of complex organic compounds (Banfield, J., Fallon, G., & Gatehouse, B. M., 1987).
Antitumor Activity and Molecular Docking
Fahim, Elshikh, and Darwish (2019) explored the reaction of a similar compound in synthesizing novel pyrimidiopyrazole derivatives, demonstrating significant in vitro antitumor activity and offering insights into molecular docking and density functional theory (DFT) studies (Fahim, A. M., Elshikh, M. S., & Darwish, N. M., 2019).
Synthesis of Novel Derivatives and Antimicrobial Activity
Abdel‐Aziz, Hamdy, Fakhr, and Farag (2008) contributed to the synthesis of new derivatives that incorporate a thiazolo[3,2‐a]benzimidazole moiety, showcasing moderate effects against bacterial and fungal species. This illustrates the role of the compound in the development of potential antimicrobial agents (Abdel‐Aziz, H., Hamdy, N., Fakhr, I., & Farag, A., 2008).
Role in Synthesis of Isoxazolines and Isoxazoles
Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, and Jannet (2014) described the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research highlights the utility of the compound in synthesizing diverse chemical structures with potential biological applications (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H., 2014).
Synthesis and Applications in Medicinal Chemistry
Additional studies have focused on the synthesis of novel compounds and their applications in medicinal chemistry, demonstrating the compound's versatility in drug development and research on biological activities.
- Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives, highlighting the antimicrobial potential of these compounds (Majithiya, J. J., & Bheshdadia, B., 2022).
- Yankun, Chao, Ai-xia, and Yafei (2011) used the compound in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, underlining its significance in cancer treatment research (Yankun, Y., Chao, W., Ai-xia, L., & Yafei, J., 2011).
- Gomha and Farghaly (2011) reported on the preparation of novel derivatives, adding to the understanding of the compound's chemical versatility (Gomha, S. M., & Farghaly, T., 2011).
properties
Product Name |
(e)-N-(4-(3-(4-((dimethylamino)methyl)styryl)-1h-indazol-6-yl)pyrimidin-2-yl)acetamide |
|---|---|
Molecular Formula |
C24H24N6O |
Molecular Weight |
412.5 |
IUPAC Name |
N-[4-[3-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]-1H-indazol-6-yl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C24H24N6O/c1-16(31)26-24-25-13-12-21(27-24)19-9-10-20-22(28-29-23(20)14-19)11-8-17-4-6-18(7-5-17)15-30(2)3/h4-14H,15H2,1-3H3,(H,28,29)(H,25,26,27,31)/b11-8+ |
InChI Key |
JJFWXEIDXJHPGZ-DHZHZOJOSA-N |
SMILES |
CC(=O)NC1=NC=CC(=N1)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=C(C=C4)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
YLT11; YLT 11; YLT-11 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide](/img/structure/B1193802.png)
![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)